molecular formula C11H21NO3S B7186294 N-(2-cyclopropylethyl)-1-(oxan-4-yl)methanesulfonamide

N-(2-cyclopropylethyl)-1-(oxan-4-yl)methanesulfonamide

Cat. No.: B7186294
M. Wt: 247.36 g/mol
InChI Key: OREWHHNKUBMHTM-UHFFFAOYSA-N
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Description

N-(2-cyclopropylethyl)-1-(oxan-4-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

N-(2-cyclopropylethyl)-1-(oxan-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c13-16(14,12-6-3-10-1-2-10)9-11-4-7-15-8-5-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREWHHNKUBMHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNS(=O)(=O)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropylethyl)-1-(oxan-4-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Cyclopropylethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via a ring-opening reaction of an epoxide with a suitable nucleophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropylethyl)-1-(oxan-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibiotic or in the development of new therapeutic agents.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylethyl)-1-(oxan-4-yl)methanesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropylethyl)-1-(oxan-4-yl)ethanesulfonamide
  • N-(2-cyclopropylethyl)-1-(oxan-4-yl)benzenesulfonamide
  • N-(2-cyclopropylethyl)-1-(oxan-4-yl)propylsulfonamide

Uniqueness

N-(2-cyclopropylethyl)-1-(oxan-4-yl)methanesulfonamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides. The presence of the cyclopropylethyl group and the oxan-4-yl group may enhance its stability, reactivity, and potential biological activity.

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